N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
“N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide” is a compound that contains a [1,2,4]triazolo[4,3-a]pyrazine core . This core is often found in compounds with potential antiviral and antimicrobial activities .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The yield of the reaction was reported to be 65% .Scientific Research Applications
Facile Synthesis of Heterocyclic Derivatives
Acylation of Heteroaromatic Amines : This study outlines a method for synthesizing 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines, highlighting the utility of heteroaromatic amines in generating new chemical entities. The procedure involves cyanoacetylation reactions followed by cyclization, showcasing the compound's role in facile synthetic routes for producing heterocyclic derivatives with potential applications in medicinal chemistry and material science (Ibrahim et al., 2011).
Insecticidal Activity
Innovative Heterocycles Against Cotton Leafworm : Research into the synthesis and insecticidal assessment of novel heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis showcases the potential agricultural applications of such compounds. The creation of diverse heterocyclic structures, including those related to the queried compound, suggests their role in developing new insecticides (Fadda et al., 2017).
Anticancer and Antimicrobial Activities
Antipyrine-Based Heterocycles : A study on the synthesis of [1,2,3]triazole, [1,2,4]triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives reports the evaluation of anticancer and antimicrobial activities. Such compounds, related to the structure , demonstrate the broader applicability of this chemical framework in developing therapeutics (Riyadh et al., 2013).
Bioactive Sulfonamide Derivatives
Biochemical Impacts as Insecticidal Agents : The synthesis and biochemical impacts of new bioactive sulfonamide thiazole derivatives as potential insecticidal agents highlight the compound's relevance in creating insecticides with specific biochemical mechanisms. This research underscores the importance of such molecules in addressing agricultural pests, demonstrating a significant area of application for these chemical entities (Soliman et al., 2020).
Future Directions
Properties
IUPAC Name |
N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N6O/c1-13-26-27-19-18(24-7-10-29(13)19)28-8-5-16(6-9-28)25-17(30)12-14-3-2-4-15(11-14)20(21,22)23/h2-4,7,10-11,16H,5-6,8-9,12H2,1H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXENLSHDXDVKBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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